
N-(6-Aminopyridin-3-YL)methanesulfonamide hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride is a chemical compound with a molecular formula of C6H9ClN2O2S. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 6-position and a methanesulfonamide group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 6-aminopyridine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler analog with similar functional groups.
Sulfanilamide: Contains a sulfonamide group but with a different aromatic ring.
Sulfamethoxazole: An antibiotic with a similar sulfonamide structure.
Uniqueness
N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H10ClN3O2S |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
N-(6-aminopyridin-3-yl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)9-5-2-3-6(7)8-4-5;/h2-4,9H,1H3,(H2,7,8);1H |
Clave InChI |
OMZHXCZJRBHAHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CN=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


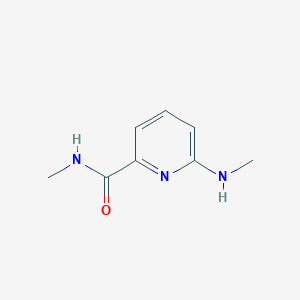
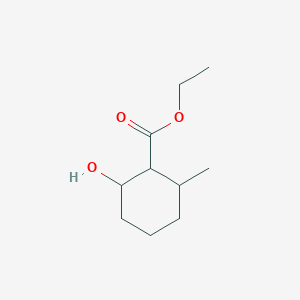




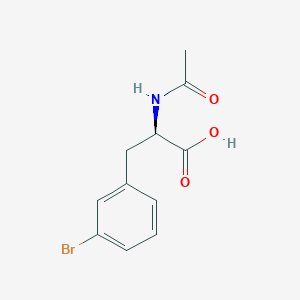
![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
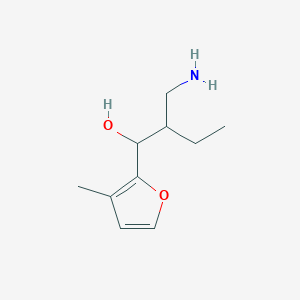
![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
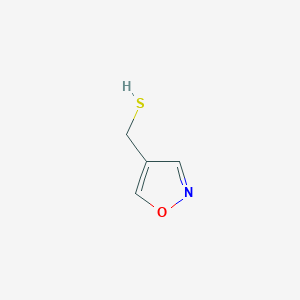
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)
